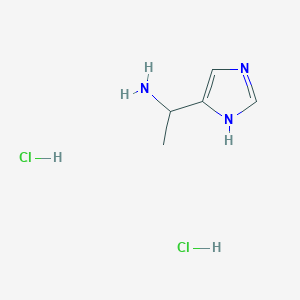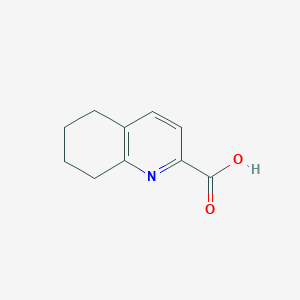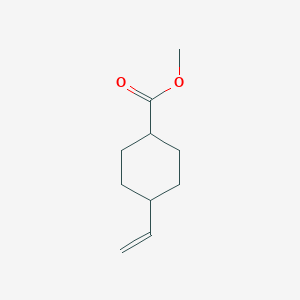
4-Vinylcyclohexyl formic acid methyl ester
概述
描述
4-Vinylcyclohexyl formic acid methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a vinyl group attached to a cyclohexane ring, which is further connected to a formic acid methyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Vinylcyclohexyl formic acid methyl ester typically involves the esterification of 4-vinylcyclohexanol with formic acid in the presence of a catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and purity of the product. Catalysts such as sulfuric acid or ion-exchange resins are commonly used in industrial settings.
化学反应分析
Types of Reactions
4-Vinylcyclohexyl formic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Alcohols or amines in the presence of a base for nucleophilic substitution.
Major Products Formed
Epoxides: and from oxidation.
Alcohols: from reduction.
Different esters: or from substitution reactions.
科学研究应用
4-Vinylcyclohexyl formic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of polymers and resins due to its reactive vinyl group.
作用机制
The mechanism of action of 4-Vinylcyclohexyl formic acid methyl ester involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, while the ester group can be hydrolyzed to formic acid and the corresponding alcohol. These reactions are catalyzed by enzymes or chemical catalysts, leading to the formation of different products.
相似化合物的比较
Similar Compounds
Methyl formate: A simple ester with a similar ester group but lacks the vinyl and cyclohexane components.
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Vinyl acetate: Contains a vinyl group but differs in the ester component.
Uniqueness
4-Vinylcyclohexyl formic acid methyl ester is unique due to its combination of a vinyl group, a cyclohexane ring, and a formic acid methyl ester group
属性
IUPAC Name |
methyl 4-ethenylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h3,8-9H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYTWNKXWHNQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
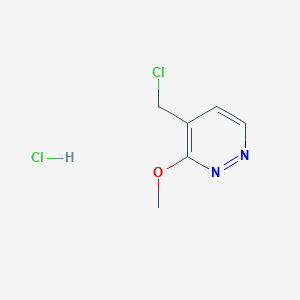

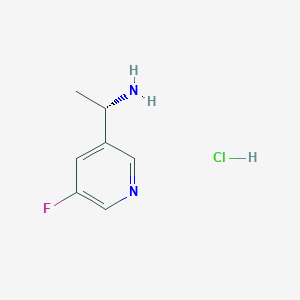
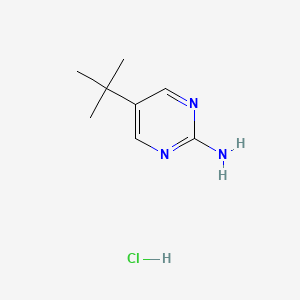

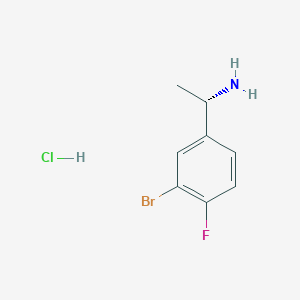
![N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide](/img/structure/B3113601.png)
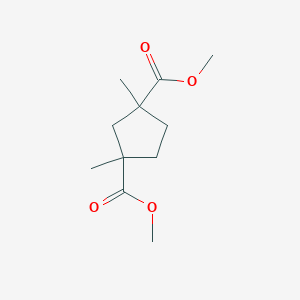
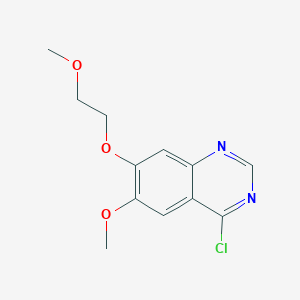
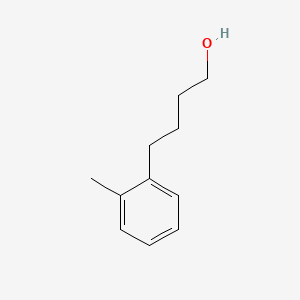
![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B3113640.png)
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B3113642.png)
